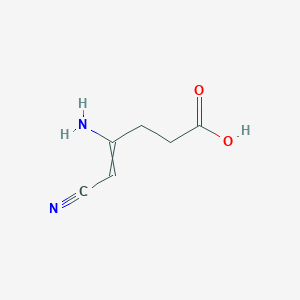

4-Amino-5-cyanopent-4-enoic acid

Description

Historical Context and Emergence within Cyanoamino Acid Chemistry

The journey of cyanoamino acids is intrinsically linked to the broader history of amino acid chemistry. While the fundamental proteinogenic amino acids were largely identified by the early 20th century, the exploration of non-canonical amino acids, including those bearing a cyano group, is a more recent endeavor. The development of synthetic methodologies, such as modifications of the Strecker synthesis, has paved the way for the creation of a diverse array of amino acid analogues. The Strecker synthesis, a two-step method for synthesizing amino acids from aldehydes or ketones, involves the formation of an α-amino nitrile intermediate, which is then hydrolyzed. This process highlights the fundamental connection between nitriles and amino acids in synthetic chemistry.

The specific emergence of (Z)-4-Amino-5-cyanopent-4-enoic acid in the scientific literature is not marked by a singular breakthrough discovery but rather represents a logical progression in the field of synthetic amino acid chemistry. The drive to create novel amino acid scaffolds with tailored properties for applications in medicinal chemistry and materials science has led to the exploration of compounds with unique electronic and steric features, a category into which (Z)-4-Amino-5-cyanopent-4-enoic acid squarely falls.

Structural Features and Functional Group Considerations in Organic Synthesis

The chemical reactivity and synthetic utility of (Z)-4-Amino-5-cyanopent-4-enoic acid are dictated by the interplay of its distinct functional groups. The molecule possesses a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | (Z)-4-amino-5-cyanopent-4-enoic acid |

| Canonical SMILES | C(CC(=O)O)C(=CC#N)N |

| InChI Key | QWSFKSGKORAYFI-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The carboxylic acid group provides a site for esterification, amidation, and other classical transformations, allowing for its incorporation into larger molecular frameworks, such as peptides. The amino group offers a nucleophilic center and can participate in reactions like acylation and alkylation. The cyano group , an electron-withdrawing moiety, significantly influences the electronic properties of the adjacent double bond, making it susceptible to certain nucleophilic attacks. Furthermore, the nitrile itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for functional group interconversion.

The α,β-unsaturated system, in conjunction with the amino and cyano substituents, creates a unique electronic environment. The Z-configuration of the double bond imposes specific stereochemical constraints on its reactivity. This particular arrangement of functional groups suggests potential for intramolecular reactions, such as cyclization to form lactams or other heterocyclic structures under appropriate conditions.

Significance as a Modular Building Block in Advanced Organic Synthesis

The concept of modular building blocks is central to modern organic synthesis, enabling the efficient construction of complex molecules from smaller, well-defined fragments. (Z)-4-Amino-5-cyanopent-4-enoic acid, with its multiple functional groups, is an exemplary candidate for such a role.

Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows it to act as a monomer in the synthesis of specialized polymers or as a unique amino acid residue in peptide synthesis. The presence of the cyano group and the double bond provides orthogonal handles for further chemical modification. For instance, the cyano group could be involved in cycloaddition reactions, while the double bond could participate in metathesis or hydrogenation reactions.

While specific, documented examples of the use of (Z)-4-Amino-5-cyanopent-4-enoic acid in the total synthesis of complex natural products are not widely reported in publicly available literature, its potential is evident from the extensive use of other functionalized amino acids in multicomponent reactions and as precursors for heterocyclic synthesis. The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles, for example, showcases how similar structural motifs can be utilized to generate diverse molecular scaffolds.

Overview of Research Trajectories for Related α,β-Unsaturated Carboxylic Acid Derivatives

The field of α,β-unsaturated carboxylic acid derivatives is a mature and active area of research. These compounds are recognized as important intermediates in a wide range of chemical transformations.

Key Research Areas for α,β-Unsaturated Carboxylic Acid Derivatives:

| Research Area | Description | Potential Relevance to (Z)-4-Amino-5-cyanopent-4-enoic acid |

| Catalytic Hydrogenation | The selective reduction of the carbon-carbon double bond is a fundamental transformation, often employing transition metal catalysts. | Could be used to synthesize the saturated analogue, 4-amino-5-cyanopentanoic acid. |

| Conjugate Addition | The double bond is susceptible to Michael addition reactions with various nucleophiles, including amines, thiols, and organometallic reagents. | The electron-withdrawing cyano group would likely activate the double bond towards such additions. |

| Cycloaddition Reactions | The double bond can participate in Diels-Alder and other cycloaddition reactions to form cyclic structures. | Offers a pathway to complex carbocyclic and heterocyclic systems. |

| Polymerization | α,β-Unsaturated carboxylic acids and their esters can undergo polymerization to form functional polymers. | The amino and cyano groups would impart unique properties to the resulting polymer. |

Research into related α,β-unsaturated γ-amino acids has also demonstrated their utility in the synthesis of γ-lactams, which are important structural motifs in many biologically active compounds. The development of novel synthetic methods, including multicomponent reactions, continues to expand the toolkit available to chemists for the manipulation of these versatile building blocks.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-amino-5-cyanopent-4-enoic acid |

InChI |

InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10) |

InChI Key |

QWSFKSGKORAYFI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=CC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for Z 4 Amino 5 Cyanopent 4 Enoic Acid

Classical and Modern Approaches to Olefinic Amino Acid Synthesis

The construction of olefinic amino acids can be approached through various classical and modern synthetic disconnections. These strategies often involve the sequential or convergent assembly of the carbon skeleton followed by the introduction of the requisite amino and cyano functionalities.

A common strategy in the synthesis of molecules like (Z)-4-Amino-5-cyanopent-4-enoic acid involves the initial construction of an unsaturated framework, followed by the introduction of the cyano and amino groups. This approach allows for the establishment of the carbon-carbon double bond geometry early in the synthetic sequence.

Research Findings:

One plausible route could involve the use of a suitable starting material containing a terminal alkyne. This alkyne could undergo a hydrocyanation reaction to introduce the nitrile group. Subsequent functional group manipulations would then be required to install the amino and carboxylic acid moieties.

Another approach could utilize olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to create the α,β-unsaturated nitrile system. The resulting product could then undergo further transformations to introduce the amino group at the allylic position. The choice of reagents and reaction conditions would be critical to control the stereochemistry of the double bond.

| Reaction Type | Description | Potential Application |

| Hydrocyanation | Addition of hydrogen cyanide across a carbon-carbon triple bond. | Introduction of the cyano group to a pentynoic acid derivative. |

| Horner-Wadsworth-Emmons | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. | Formation of the cyanopentenoate backbone. |

| Allylic Amination | Introduction of an amino group at a position adjacent to a double bond. | Installation of the C4-amino group. |

The assembly of the pentenoic acid skeleton can be achieved through either convergent or divergent synthetic strategies. A convergent approach involves the synthesis of key fragments that are then coupled together in the later stages of the synthesis. In contrast, a divergent strategy starts with a common intermediate that is elaborated into a variety of target molecules.

Convergent Synthesis:

A potential convergent route could involve the coupling of a three-carbon fragment containing the carboxylic acid functionality with a two-carbon fragment containing the cyano and amino precursors. For instance, a protected 3-halopropanoic acid derivative could be coupled with a protected 2-amino-3-cyanopropene derivative using a suitable cross-coupling reaction.

Divergent Synthesis:

A divergent approach might start from a readily available starting material like glutamic acid. The carboxylic acid side chain could be homologated and functionalized to introduce the cyano group and the double bond. This strategy would leverage the existing chiral center of the starting material.

Stereoselective Synthesis of (Z)-4-Amino-5-cyanopent-4-enoic Acid

Achieving the desired (Z)-configuration of the double bond and the specific stereochemistry at the C4-amino group is a critical aspect of the synthesis. This requires the use of stereoselective methods, which can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and the enantioselective introduction of the amino functionality.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed.

Research Findings:

For the synthesis of (Z)-4-Amino-5-cyanopent-4-enoic acid, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amino group or the formation of a key carbon-carbon bond. For example, an Evans auxiliary could be used to control the stereochemistry of an aldol (B89426) reaction that forms part of the pentenoic acid backbone. Amino acid-derived auxiliaries have also been widely used in asymmetric alkylations and aldol reactions. numberanalytics.com The choice of auxiliary is crucial as it must effectively control the stereochemistry and be readily removable without affecting other functional groups in the molecule. numberanalytics.com

| Chiral Auxiliary Type | Examples | Potential Application in Synthesis |

| Oxazolidinones | Evans' auxiliaries | Asymmetric aldol condensation to form the pentenoic acid backbone. |

| Camphor-derived | Camphor, camphorsulfonamides | Diels-Alder reactions to construct a cyclic precursor. numberanalytics.com |

| Amino acid-derived | Proline derivatives | Asymmetric alkylations to introduce side chains. numberanalytics.comrsc.org |

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity with only a small amount of a chiral catalyst. nih.gov

Research Findings:

In the context of synthesizing the target molecule, asymmetric catalysis could be employed in a key carbon-carbon bond-forming step. For example, a catalytic asymmetric aldol reaction could be used to construct the carbon skeleton with high enantioselectivity. nih.govacs.org Transition metal-catalyzed cross-coupling reactions, employing chiral ligands, could also be envisioned for the convergent assembly of the molecule. The development of continuous-flow systems with chiral heterogeneous catalysts is also a promising approach for improving the efficiency of these reactions. nih.gov

The direct and enantioselective introduction of the amino group is a highly desirable transformation in the synthesis of chiral amino acids.

Research Findings:

Several methods have been developed for the enantioselective introduction of an amino group. One approach involves the catalytic asymmetric hydroamination of an alkene precursor. Another powerful method is the enantioselective reduction of a prochiral imine or enamine. Furthermore, the development of catalytic systems for the asymmetric synthesis of amino acids from N-unprotected amino acid esters using chiral aldehyde catalysis presents another viable strategy. frontiersin.org The use of photoredox catalysis in combination with biocatalysis has also been shown to be effective for the stereoselective synthesis of non-canonical amino acids. researchgate.netnih.gov For instance, a prochiral enoate precursor to (Z)-4-Amino-5-cyanopent-4-enoic acid could potentially be subjected to an enantioselective amination reaction catalyzed by a chiral transition metal complex or an engineered enzyme.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. The synthesis of (Z)-4-Amino-5-cyanopent-4-enoic acid can be designed with these principles in mind.

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable solvent, can significantly reduce waste generation. unl.edu Some reactions, such as certain amidations or esterifications, can be carried out under solvent-free conditions, often with thermal or microwave assistance. google.comnih.gov For the synthesis of our target molecule, exploring solvent-free conditions for steps like the introduction of protecting groups or certain bond-forming reactions could be a key green objective.

Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of green chemistry. pressbooks.pub For amino acid synthesis, precursors can potentially be sourced from biomass. nih.govrsc.org For example, glutamic acid, a potential starting material, is produced on a large scale by fermentation. rsc.org Utilizing such bio-based starting materials would significantly improve the green credentials of the synthesis. Researchers are actively exploring the conversion of biomass-derived intermediates into valuable chemicals, including amino acids. nih.gov

Atom Economy: Atom economy is a measure of how much of the reactants' atoms are incorporated into the final product. nih.gov Syntheses with high atom economy are more efficient and generate less waste. Catalytic reactions are particularly well-suited for maximizing atom economy. A potential key step in the synthesis of (Z)-4-Amino-5-cyanopent-4-enoic acid could be a ruthenium-catalyzed Alder-ene reaction, which is known for its high atom economy in forming carbon-carbon bonds with specific stereochemistry.

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

| Green Chemistry Principle | Application in the Synthesis of (Z)-4-Amino-5-cyanopent-4-enoic acid |

| Prevention | Design a synthesis with fewer steps and high-yielding reactions. |

| Atom Economy | Utilize catalytic reactions like the Alder-ene reaction. |

| Less Hazardous Chemical Syntheses | Choose less toxic solvents and reagents. |

| Designing Safer Chemicals | The final product itself may have beneficial biological properties with low toxicity. |

| Safer Solvents and Auxiliaries | Use of water or recyclable solvents where possible. |

| Design for Energy Efficiency | Employ reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Start from bio-based glutamic acid. |

| Reduce Derivatives | Minimize the use of protecting groups through strategic reaction design. |

| Catalysis | Employ catalysts over stoichiometric reagents. |

| Design for Degradation | The amino acid structure suggests potential biodegradability. |

| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Avoid volatile and explosive reagents. |

Chemical Reactivity and Mechanistic Investigations of Z 4 Amino 5 Cyanopent 4 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in (Z)-4-amino-5-cyanopent-4-enoic acid is part of a polarized enamine-like system, which significantly influences its reactivity towards electrophiles and its participation in cycloaddition and reduction reactions.

Electrophilic Additions and Cycloaddition Chemistry

The double bond in (Z)-4-amino-5-cyanopent-4-enoic acid is electron-rich due to the electron-donating effect of the adjacent amino group. This enhanced nucleophilicity makes it susceptible to attack by various electrophiles. The regioselectivity of these additions is governed by the formation of a stabilized cationic intermediate.

While specific studies on the cycloaddition reactions of (Z)-4-amino-5-cyanopent-4-enoic acid are not extensively documented, the reactivity of similar α,β-unsaturated nitriles suggests their potential to participate in such transformations. For instance, α,β-unsaturated nitriles can act as dienophiles in Diels-Alder reactions, and as partners in [3+2] cycloadditions with 1,3-dipoles like nitrones and nitrile oxides to form heterocyclic systems. scielo.org.mxmdpi.com The presence of the amino group is expected to influence the rate and regioselectivity of these cycloadditions.

Table 1: Predicted Cycloaddition Reactions of (Z)-4-Amino-5-cyanopent-4-enoic Acid Analogs

| Reaction Type | Reactant | Predicted Product |

| Diels-Alder | Butadiene | Substituted cyclohexene (B86901) derivative |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline derivative |

Catalytic Hydrogenation and Selective Reduction Pathways

The carbon-carbon double bond in α,β-unsaturated nitriles can be selectively reduced to the corresponding saturated nitrile under various catalytic conditions. Common methods include the use of sodium borohydride (B1222165) in a methanol-pyridine solvent system or catalytic hydrogenation with metal catalysts like palladium on carbon (Pd/C). tandfonline.comoup.com Copper-catalyzed hydrosilylation has also been shown to be effective for the enantioselective reduction of β-aryl-substituted chiral nitriles. organic-chemistry.org

For (Z)-4-amino-5-cyanopent-4-enoic acid, catalytic hydrogenation would be expected to reduce the double bond, yielding 4-amino-5-cyanopentanoic acid. The stereochemical outcome of this reduction would depend on the catalyst and reaction conditions employed. It is also possible that under more forcing conditions, the nitrile group could be co-reduced.

Table 2: Potential Catalytic Systems for the Reduction of the Double Bond

| Catalyst System | Reducing Agent | Expected Product |

| Pd/C | H₂ | 4-Amino-5-cyanopentanoic acid |

| NaBH₄/Pyridine-Methanol | - | 4-Amino-5-cyanopentanoic acid |

| Cu(OAc)₂/Josiphos | PMHS | Chiral 4-amino-5-cyanopentanoic acid |

Transformations of the Amino Group

The amino group in (Z)-4-amino-5-cyanopent-4-enoic acid behaves as a typical primary amine but its reactivity is modulated by the adjacent conjugated system.

Acylation, Alkylation, and Arylation Reactions

Similar to other primary amines, the amino group of (Z)-4-amino-5-cyanopent-4-enoic acid can undergo acylation with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. ncert.nic.in Alkylation with alkyl halides and arylation with aryl halides are also feasible transformations. The Stork enamine reaction provides a well-established precedent for the alkylation and acylation of enamines, which are structurally related to the enamine-like system in the target molecule. oup.comrsc.org Recent advances have also demonstrated the visible-light-induced α-arylation of ketones with aryl halides mediated by enamines. mdpi.com

Table 3: Representative Transformations of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-acetyl derivative |

| Alkylation | Methyl iodide | N-methyl derivative |

| Arylation | Phenylboronic acid/Cu(OAc)₂ | N-phenyl derivative |

Formation of Cyclic Structures Involving the Amino Group

The presence of both an amino group and a carboxylic acid group within the same molecule provides the potential for intramolecular cyclization to form lactams. The propensity for such cyclizations is dependent on the ring size of the resulting lactam. chemrxiv.org For (Z)-4-amino-5-cyanopent-4-enoic acid, intramolecular amide bond formation would lead to a six-membered δ-lactam. Such cyclizations can often be promoted by heating or by using coupling agents commonly employed in peptide synthesis. Furthermore, the enamine-like nature of the molecule could facilitate other modes of cyclization, for example, through reactions involving the double bond or the nitrile group. The synthesis of cyclic enaminones from amino acids is a known transformation that highlights the utility of such precursors in building cyclic systems. libretexts.org

Reactivity of the Nitrile Functionality

The nitrile group in (Z)-4-amino-5-cyanopent-4-enoic acid is part of an α,β-unsaturated system, which influences its reactivity. The electrophilic character of the nitrile carbon makes it susceptible to nucleophilic attack. libretexts.org

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or carboxylate salt, respectively. nih.gov This would transform (Z)-4-amino-5-cyanopent-4-enoic acid into a dicarboxylic acid derivative. The hydrolysis typically proceeds through an amide intermediate. ncert.nic.in

Reduction of the nitrile group can lead to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). libretexts.org In the case of (Z)-4-amino-5-cyanopent-4-enoic acid, selective reduction of the nitrile in the presence of the carboxylic acid and the double bond would require careful choice of reagents.

Furthermore, the nitrile group can participate in cycloaddition reactions, for instance with azides to form tetrazoles. The reactivity of the nitrile group can be enhanced by the presence of adjacent electron-withdrawing groups.

Table 4: Potential Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate salt |

| Reduction | LiAlH₄ then H₂O | Primary amine |

| Cycloaddition | NaN₃ | Tetrazole |

Nucleophilic Additions and Hydration Reactions

The enamine structure of (Z)-4-amino-5-cyanopent-4-enoic acid renders the β-carbon (C5) susceptible to nucleophilic attack. This is due to the resonance contribution of the nitrogen lone pair, which increases the electron density at the β-position. While specific studies on this compound are limited, the general reactivity of enamines suggests that it would react with electrophiles at the β-carbon.

The conjugated double bond can direct nucleophiles to the β-position. In biological systems, hydrolase enzymes may facilitate the hydrolysis of the cyano group to an amide, a common pathway for nitriles.

The hydration of the nitrile group to an amide or further to a carboxylic acid can be achieved under acidic or basic conditions, often requiring elevated temperatures. Enzymatic hydration using nitrilases offers a milder alternative.

Table 1: Plausible Nucleophilic Addition and Hydration Reactions

| Reaction Type | Reagent/Condition | Probable Product |

| Michael Addition | Alkyl halides | β-alkylated iminium salt |

| Nitrile Hydration | H₂O, H⁺ or OH⁻, Δ | (Z)-4-Amino-5-carboxamidopent-4-enoic acid |

| Enzymatic Hydrolysis | Nitrilase | (Z)-4-Amino-5-carboxamidopent-4-enoic acid |

Reduction to Primary Amine and Other Nitrogen-Containing Functional Groups

The nitrile group of (Z)-4-amino-5-cyanopent-4-enoic acid can be reduced to a primary amine, yielding a diamino acid. This transformation is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The specific reaction conditions, including pressure and temperature, would need to be optimized to achieve selective reduction of the nitrile without affecting the carbon-carbon double bond.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) could be employed, though this strong reductant would also likely reduce the carboxylic acid moiety.

Carboxylic Acid Moiety Reactivity

The carboxylic acid group imparts acidic properties to the molecule and serves as a handle for various derivatization reactions.

Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid functional group of (Z)-4-amino-5-cyanopent-4-enoic acid can undergo standard transformations. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rsc.org

Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an amine. Protecting-group-free amidation of amino acids can be challenging due to the presence of both amino and carboxylic acid groups, which can lead to self-condensation. nih.gov However, the use of specific Lewis acid catalysts like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) has shown promise in promoting direct amidation of unprotected amino acids. nih.gov

The formation of an acid anhydride can be achieved by treating the carboxylic acid with a dehydrating agent like acetic anhydride or by reacting two molecules of the carboxylic acid with a coupling agent.

Table 2: Representative Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagent | Product Type |

| Esterification | R-OH, H⁺ | Ester |

| Amidation | R-NH₂, Coupling Agent | Amide |

| Anhydride Formation | Dehydrating Agent | Acid Anhydride |

Decarboxylation Reactions under Various Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of α,β-unsaturated carboxylic acids is generally difficult under mild conditions. stackexchange.com However, for β,γ-unsaturated acids, decarboxylation can occur through a cyclic transition state upon heating. doubtnut.comdoubtnut.com Given that (Z)-4-amino-5-cyanopent-4-enoic acid is a γ,δ-unsaturated amino acid, direct decarboxylation is less likely. However, if the molecule first isomerizes to a β,γ-unsaturated isomer, then thermal decarboxylation could be a viable pathway. stackexchange.com Enzymatic decarboxylation is a common process in biological systems for the biosynthesis of various metabolites. nih.gov For instance, the decarboxylation of glutamic acid to γ-aminobutyric acid can be achieved through microwave-assisted reactions. semanticscholar.org

Investigation of Isomerization and Tautomerization Processes

The molecule exists as an enamine, which is the tautomeric form of an imine. wikipedia.org This enamine-imine tautomerism is analogous to the more familiar keto-enol tautomerism. The equilibrium between the enamine and imine forms is typically influenced by factors such as solvent and the presence of acid or base catalysts. pbworks.com In many cases, the imine tautomer is thermodynamically more stable. pbworks.com

Furthermore, the (Z)-configuration of the double bond can potentially isomerize to the (E)-configuration. This E/Z isomerization can be facilitated by heat or light, sometimes in the presence of a photosensitizer. tsinghua.edu.cn Catalytic methods for the isomerization of allylic amines to enamines are also known, often employing transition metal complexes or strong bases. acs.org

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Detailed kinetic and thermodynamic data for the specific reaction pathways of (Z)-4-amino-5-cyanopent-4-enoic acid are not extensively documented in the literature. However, general principles from studies of similar systems can provide insights.

The formation of enamines from aldehydes or ketones and secondary amines is a reversible process, and the rate-determining step can vary depending on the specific reactants and conditions. nih.gov The basicity of enamines is generally greater than that of the corresponding saturated amines due to p-π conjugation. nih.gov Protonation of enamines can occur at either the nitrogen (kinetically favored) or the β-carbon (thermodynamically favored). nih.gov

Kinetic studies on the base-catalyzed imine-enamine tautomerism of similar molecules have been conducted to determine the pseudo-first-order rate constants for the interconversion in various solvents and at different temperatures. mdpi.com Thermodynamic studies of enamine formation have shown that the stability of enamines is influenced by steric and electronic effects. acs.org For instance, enamines derived from β-ketoesters are generally more stable than those from similar β-ketoamides. nih.govacs.org

Analytical Characterization Techniques in Research for Z 4 Amino 5 Cyanopent 4 Enoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of (Z)-4-Amino-5-cyanopent-4-enoic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of (Z)-4-Amino-5-cyanopent-4-enoic acid, distinct signals corresponding to each unique proton environment are expected. The protons of the methylene (B1212753) groups adjacent to the carboxylic acid and the double bond would appear as multiplets. The vinyl proton, being part of the electron-rich double bond and adjacent to the cyano group, would likely resonate in the downfield region. The protons of the amino group can exhibit a broad signal, and its chemical shift can be solvent-dependent. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a very downfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the carboxylic acid group would be observed at the most downfield region, typically around 170-180 ppm. The carbons of the double bond would appear in the olefinic region, with their exact shifts influenced by the amino and cyano substituents. The carbon of the cyano group has a characteristic chemical shift in the 115-125 ppm range. The methylene carbons would resonate in the upfield region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to establish the sequence of the pentenoic acid backbone. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignments of their attached protons.

Hypothetical ¹H and ¹³C NMR Data for (Z)-4-Amino-5-cyanopent-4-enoic Acid

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| COOH | 10.0-12.0 (broad s) | 175.0 |

| CH₂ (adjacent to COOH) | 2.5 (t) | 35.0 |

| CH₂ (adjacent to C=C) | 3.0 (q) | 30.0 |

| C=CH | 5.5 (t) | 100.0 |

| C=C(NH₂)CN | - | 150.0 |

| NH₂ | 7.0-8.0 (broad s) | - |

| CN | - | 120.0 |

s = singlet, t = triplet, q = quartet

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups in (Z)-4-Amino-5-cyanopent-4-enoic acid gives rise to characteristic absorption or scattering bands.

Carboxylic Acid Group: This group is identifiable by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp, strong C=O stretching band around 1700-1730 cm⁻¹.

Nitrile Group: A sharp, medium-intensity C≡N stretching vibration is expected in the range of 2210-2260 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration may also be observed around 1600 cm⁻¹.

Alkene Group: The C=C stretching vibration for the double bond would be present around 1640-1680 cm⁻¹.

Expected Vibrational Frequencies for (Z)-4-Amino-5-cyanopent-4-enoic Acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1730 | |

| Amine | N-H stretch | 3300-3500 (two bands) |

| N-H bend | ~1600 | |

| Nitrile | C≡N stretch | 2210-2260 |

| Alkene | C=C stretch | 1640-1680 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in (Z)-4-Amino-5-cyanopent-4-enoic acid, which includes the C=C double bond, the cyano group, and the amino group, is expected to exhibit absorption in the UV region. The primary electronic transition would likely be a π→π* transition. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For (Z)-4-Amino-5-cyanopent-4-enoic acid (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 140. Subsequent fragmentation could involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the cyano group (-CN, 26 Da), or cleavage of the carbon chain. Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 141 or the deprotonated molecule [M-H]⁻ at m/z 139.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of (Z)-4-Amino-5-cyanopent-4-enoic acid. Due to the polar nature of the molecule, containing both an acidic carboxylic group and a basic amino group, reversed-phase HPLC with a polar-modified column (e.g., a C18 column with a polar endcapping) or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable.

A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities.

Detection is commonly performed using a UV detector set at the λmax of the compound. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of chiral molecules, including amino acids, is often highly dependent on their stereochemistry. Therefore, determining the enantiomeric purity of (Z)-4-amino-5-cyanopent-4-enoic acid is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most widely used and effective method for separating enantiomers. yakhak.orgamericanpharmaceuticalreview.com

CSPs are designed with a chiral selector, a single enantiomer of a chiral molecule, which is immobilized on a solid support (typically silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different binding energies, leading to different retention times on the column and thus enabling their separation. nih.gov

For amino acids and their derivatives, several types of CSPs have proven effective. These include macrocyclic glycopeptides (e.g., teicoplanin and vancomycin-based phases), which are particularly useful for the enantiomeric separation of β-amino acids. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, also show broad applicability for the resolution of chiral amines and amino acid esters. yakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for optimizing the separation. yakhak.org

Table 2: Selected Chiral Stationary Phases (CSPs) for Amino Acid Analysis

| CSP Type | Chiral Selector | Typical Applications |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Natural and synthetic amino acids, especially β-amino acids. nih.govsigmaaldrich.com |

| Polysaccharide-based | Cellulose/Amylose Phenylcarbamates | Chiral amines, α-amino acid esters. yakhak.org |

| P-CAP | Polymer-based | α- and β-amino acids. sigmaaldrich.com |

| CHIROBIOTIC | Macrocyclic Glycopeptides | N-blocked amino acids, α-hydroxy/halogenated acids. sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value (for a related structure) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c nih.gov |

| a, b, c (Å) | The dimensions of the unit cell. | a = 7.123 Å, b = 15.456 Å, c = 8.987 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 109.87°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 928.7 ų |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of the synthesis of (Z)-4-amino-5-cyanopent-4-enoic acid is crucial for optimizing reaction conditions and maximizing yield and purity. Advanced spectroscopic techniques that allow for real-time, or in-situ, monitoring of the reaction mixture are invaluable for this purpose. These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction progresses.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for reaction monitoring. For example, in the synthesis of (Z)-4-amino-5-cyanopent-4-enoic acid, in-situ FTIR could be used to monitor the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the nitrile (C≡N) and alkene (C=C) stretches of the product.

Similarly, in-situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture over time. By tracking the chemical shifts and integrals of specific protons or carbon atoms, one can quantify the conversion of reactants to products and identify any transient intermediates. This level of insight into the reaction pathway is often difficult to obtain through traditional offline analysis of quenched reaction aliquots.

Table 4: Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Observable Parameter | Information Gained |

| In-situ FTIR | Vibrational band intensity (e.g., C≡N, C=C, C=O stretches) | Rate of formation of product, disappearance of reactants. |

| In-situ Raman | Vibrational band shifts and intensity | Complementary to FTIR, less interference from polar solvents. |

| In-situ NMR | Chemical shifts and signal integrals | Quantitative concentration of reactants, intermediates, and products; stereoselectivity. |

| Process Mass Spectrometry | Molecular ion peaks of volatile components | Real-time analysis of reaction headspace or extracted flow. |

Computational Chemistry and Theoretical Studies of Z 4 Amino 5 Cyanopent 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Computational methods, such as ab initio Hartree-Fock (HF) or more advanced methods that include electron correlation (like Møller-Plesset perturbation theory, MP2), would be employed to perform geometry optimization for each potential conformer. This process systematically adjusts the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. The results would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of (Z)-4-Amino-5-cyanopent-4-enoic Acid

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=C | 1.34 Å |

| C-C (single) | 1.52 Å | |

| C≡N | 1.16 Å | |

| C-N (amino) | 1.38 Å | |

| C=O | 1.21 Å | |

| C-O (hydroxyl) | 1.35 Å | |

| Bond Angle | C=C-C | 122° |

| C-C-C | 110° | |

| C=C-N | 121° | |

| C-C=O | 125° | |

| Dihedral Angle | H-O-C=O | ~180° (trans) or ~0° (cis) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be determined through specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For (Z)-4-amino-5-cyanopent-4-enoic acid, the HOMO would likely be localized on the electron-rich amino group and the C=C double bond, while the LUMO would be expected to have significant contributions from the electron-withdrawing cyano and carboxylic acid groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for (Z)-4-Amino-5-cyanopent-4-enoic Acid

| Molecular Orbital | Energy (eV) - Hypothetical | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

Note: These energy values are illustrative and would need to be calculated using a specific level of theory and basis set.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. For (Z)-4-amino-5-cyanopent-4-enoic acid, potential reactions could include cyclization, polymerization, or reactions involving its functional groups. By locating the transition state structures—the highest energy point along a reaction coordinate—and calculating their energies, the activation energy for a given reaction can be determined. This allows for the mapping of the entire reaction pathway, providing insights into the reaction kinetics and the most favorable mechanisms. For instance, the intramolecular cyclization to form a lactam could be investigated by mapping the potential energy surface for this transformation.

DFT methods can accurately predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared with experimental data, can help confirm the molecular structure and assign spectral peaks.

Similarly, DFT calculations can compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Comparing the theoretical vibrational spectrum with an experimental one is a powerful method for structural elucidation. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of (Z)-4-Amino-5-cyanopent-4-enoic Acid

| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 |

| N-H (Amino) | Stretching | ~3400-3300 |

| C≡N (Cyano) | Stretching | ~2250 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=C (Alkene) | Stretching | ~1650 |

Note: These are characteristic frequency ranges. Precise values would be obtained from DFT frequency calculations.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time, including its interactions with its environment. mdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For (Z)-4-amino-5-cyanopent-4-enoic acid, an MD simulation would reveal the accessible conformational space in solution, showing how the molecule flexes and changes its shape over time. This provides a more realistic picture than static calculations alone.

Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, the effect of the solvent on the structure and dynamics of the solute can be investigated. For a molecule with multiple polar functional groups, solvent interactions, particularly hydrogen bonding, would play a crucial role in determining its preferred conformation and reactivity. MD simulations can provide detailed information about the hydrogen bond network between the amino acid and the surrounding water molecules. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its macroscopic properties. nih.govnih.gov These models are built on the principle that the structure of a molecule inherently determines its physical, chemical, and biological properties. nih.gov By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can predict the properties of new or unstudied compounds, such as (Z)-4-amino-5-cyanopent-4-enoic acid. nih.gov

The development of a QSPR model involves several key steps. First, a dataset of compounds with known properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical, and they numerically represent different aspects of the molecular structure. Finally, a mathematical model, often based on linear regression or machine learning algorithms, is created to link the descriptors to the property of interest. nih.govnih.gov

Below is an interactive table showcasing a hypothetical set of molecular descriptors that could be used in a QSPR model for (Z)-4-amino-5-cyanopent-4-enoic acid and the types of properties that could be predicted.

| Descriptor Category | Example Descriptors for (Z)-4-Amino-5-cyanopent-4-enoic acid | Predicted Property |

| Constitutional | Molecular Weight, Number of N atoms, Number of O atoms | Molar Volume |

| Topological | Wiener Index, Randić Index | Boiling Point |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity |

This table is illustrative and based on general QSPR modeling principles.

Insights into Intramolecular and Intermolecular Interactions

The functional groups present in (Z)-4-amino-5-cyanopent-4-enoic acid—namely the amino group (-NH2), the cyano group (-C≡N), and the carboxylic acid group (-COOH)—govern its ability to form various non-covalent interactions. These interactions are fundamental to its structure, stability, and behavior in different chemical environments.

Intramolecular Interactions:

Intermolecular Interactions:

Intermolecular forces dictate how molecules of (Z)-4-amino-5-cyanopent-4-enoic acid interact with each other and with other molecules. The primary intermolecular interactions for this compound would include:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group is a good hydrogen bond donor and a moderate acceptor. youtube.comyoutube.com This allows for the formation of strong hydrogen bonds between molecules, potentially leading to dimers or larger aggregates. The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor. rsc.org

Dipole-Dipole Interactions: The presence of polar functional groups (C=O, C-N, C≡N, O-H, N-H) creates significant dipole moments, leading to dipole-dipole attractions between molecules.

The following interactive table summarizes the potential intra- and intermolecular interactions for (Z)-4-amino-5-cyanopent-4-enoic acid.

| Interaction Type | Participating Functional Groups | Significance |

| Intramolecular H-Bond | -COOH (donor) and -NH2 (acceptor) or -C≡N (acceptor) | Stabilizes molecular conformation. |

| Intermolecular H-Bond | -COOH, -NH2 (donors and acceptors), -C≡N (acceptor) | Influences crystal packing, boiling point, and solubility. rsc.orglibretexts.org |

| Dipole-Dipole | All polar bonds (C=O, C-N, C≡N, O-H, N-H) | Contributes to the overall cohesion in the liquid and solid states. |

| Tetrel Bonding | Carbon atom of the -C≡N group | Can influence crystal engineering and molecular recognition. nih.govnih.gov |

This table is based on the known interactive properties of the constituent functional groups.

Precursor and Derivative Chemistry of Z 4 Amino 5 Cyanopent 4 Enoic Acid

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

There is a notable absence of published research demonstrating the use of (Z)-4-amino-5-cyanopent-4-enoic acid as a versatile intermediate in the synthesis of complex organic molecules. The multifunctionality of the molecule, featuring a carboxylic acid, an amino group, a cyano group, and a carbon-carbon double bond, suggests its potential utility in a variety of chemical transformations.

In principle, the different functional groups could be selectively targeted to build molecular complexity. For instance, the carboxylic acid could undergo esterification or amidation, while the amino group could be acylated or alkylated. The cyano group offers a handle for transformation into amines, carboxylic acids, or ketones through hydrolysis or reactions with organometallic reagents. The double bond could participate in addition reactions or be cleaved oxidatively. However, without specific examples in the scientific literature, its role as a building block remains theoretical.

The synthesis of related amino-cyano compounds, such as 5-amino-4-cyano-1,3-oxazoles, has been documented for the preparation of tacrine (B349632) analogues, highlighting the utility of the amino-nitrile moiety in constructing heterocyclic systems. researchgate.net Similarly, the synthesis of 5-amino-4-cyanopyrazoles from 2-ethoxymethylene-malononitrile demonstrates the reactivity of related precursors in forming complex heterocyclic structures. uminho.pt These examples suggest that (Z)-4-amino-5-cyanopent-4-enoic acid could potentially serve as a precursor to a range of complex molecules, although such applications are yet to be explored and documented.

Synthesis of Analogs with Modified Stereochemistry or Functional Groups

Detailed studies on the synthesis of analogs of (Z)-4-amino-5-cyanopent-4-enoic acid with modified stereochemistry or functional groups are not available in the current body of scientific literature. The "(Z)" configuration of the double bond is a key stereochemical feature, and methods to synthesize the "(E)" isomer or to introduce chiral centers into the molecule would be necessary to explore the structure-activity relationships of its potential derivatives.

General strategies for modifying the functional groups could be envisioned. For example, the carboxylic acid could be reduced to a primary alcohol, the cyano group could be hydrolyzed to a carboxamide or a carboxylic acid, and the amino group could be converted to various other nitrogen-containing functionalities. However, no specific research has been published describing the application of these transformations to (Z)-4-amino-5-cyanopent-4-enoic acid.

Preparation of Derivatives for Incorporation into Peptide and Peptidomimetic Scaffolds

There is no specific information in the scientific literature on the preparation of derivatives of (Z)-4-amino-5-cyanopent-4-enoic acid for its incorporation into peptide and peptidomimetic scaffolds. Peptidomimetics are compounds that mimic the structure and function of peptides, and the unique combination of functional groups in (Z)-4-amino-5-cyanopent-4-enoic acid makes it a theoretically interesting candidate for such applications. nih.gov

The carboxylic acid and amino group are the primary handles for peptide bond formation. Protection of the other functional groups, namely the cyano group and the double bond, would likely be necessary during standard peptide synthesis protocols. nih.gov The resulting modified peptide could exhibit unique conformational properties due to the constrained geometry of the double bond and the presence of the cyano group. However, no such derivatives or their incorporation into peptide chains have been reported.

Exploration of Bioisosteric Replacements for Key Functional Groups

The exploration of bioisosteric replacements for the key functional groups of (Z)-4-amino-5-cyanopent-4-enoic acid has not been specifically documented. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.gov

For the carboxylic acid group, a common bioisostere is the tetrazole ring. nih.govnih.govresearchgate.net The tetrazole group has a similar pKa and spatial arrangement to the carboxylic acid and can participate in similar interactions with biological targets. nih.gov In the context of α-amino acids, the replacement of the carboxylic acid with a tetrazole has been successfully achieved for all 20 proteinogenic amino acids. nih.gov Another potential bioisostere for the carboxylic acid is the 3,4-diamino-3-cyclobutene-1,2-dione group. nih.gov

For the cyano group, potential bioisosteric replacements are less commonly documented in the context of this specific molecular scaffold. General principles of bioisosterism would suggest that other small, linear, and electron-withdrawing groups could be considered, but specific examples are lacking.

Chemical Modification for Ligand Design in Catalysis Research

There is no published research on the chemical modification of (Z)-4-amino-5-cyanopent-4-enoic acid for the purpose of ligand design in catalysis research. The molecule's functional groups, particularly the amino and carboxylic acid moieties, have the potential to coordinate with metal centers, making it a candidate for development into a ligand for transition metal catalysis.

The design of such ligands would involve strategic modifications to the parent molecule to optimize its coordination properties, such as steric bulk and electronic character. For example, the amino group could be functionalized with phosphine (B1218219) or other coordinating groups. However, the synthesis and application of such ligands derived from (Z)-4-amino-5-cyanopent-4-enoic acid have not been reported in the scientific literature. The development of transition metal complexes with ligands containing sulfamoyl and acetamido functionalities has been explored for other systems, indicating a general interest in ligands with diverse coordinating atoms. researchgate.net

Research Applications in Chemical Biology and Synthetic Materials Science

Utilization as a Chemical Probe for Enzyme Active Site Studies (in vitro research)

The unique chemical structure of 4-Amino-5-cyanopent-4-enoic acid, featuring a vinylogous β-amino acid scaffold with a reactive cyano group, suggests its potential as a chemical probe for investigating enzyme active sites. The conjugated system of the amine, double bond, and nitrile could allow it to act as a Michael acceptor, enabling covalent modification of nucleophilic residues such as cysteine or lysine within an enzyme's active site. This targeted modification could be used to identify and map the active site, providing insights into the enzyme's mechanism of action.

Furthermore, the carboxylic acid moiety could facilitate binding to enzymes that recognize acidic substrates. The rigid conformation imposed by the double bond might also provide selectivity for specific enzyme topographies. Researchers could potentially synthesize derivatives of this compound with reporter tags (e.g., fluorophores or biotin) to visualize and isolate enzyme-probe complexes, further aiding in the characterization of enzyme structure and function.

Application as a Building Block for the Synthesis of Chemical Biology Tools

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a viable building block for the synthesis of more complex chemical biology tools. The amino group can be acylated, while the carboxylic acid can be coupled to other molecules using standard peptide coupling methodologies. The presence of the cyano group and the double bond offers additional handles for chemical modification.

For instance, it could be incorporated into peptides to create peptidomimetics with constrained conformations, which may exhibit enhanced stability or binding affinity for their biological targets. The cyano group could be chemically transformed into other functional groups, such as amines or carboxylic acids, to generate a diverse library of compounds for screening in various biological assays.

Development as a Monomer for Advanced Polymeric Materials Research (e.g., biodegradable polymers)

In the realm of materials science, this compound could serve as a monomer for the synthesis of novel polymers. The presence of both an amino and a carboxylic acid group allows for the formation of polyamides through polymerization. The resulting polymers would possess unique properties conferred by the pendant cyano group and the unsaturation in the backbone.

The cyano groups could participate in post-polymerization modifications, allowing for the tuning of the polymer's physical and chemical properties. For example, cross-linking through the cyano groups could enhance the mechanical strength and thermal stability of the material. Furthermore, the introduction of ester linkages or other hydrolytically labile groups into the polymer backbone could lead to the development of biodegradable polymers with potential applications in drug delivery or tissue engineering.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactive functionalities within this compound make it a promising precursor for the synthesis of a variety of heterocyclic compounds. The conjugated enamine-nitrile system is a well-known pharmacophore and a versatile synthon in organic synthesis.

Cyclization reactions involving the amino, cyano, and carboxylic acid groups could lead to the formation of various nitrogen- and oxygen-containing heterocycles. For example, intramolecular cyclization could yield lactams, while intermolecular reactions with other bifunctional reagents could produce more complex ring systems such as pyridines or pyrimidines. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals, suggesting that derivatives of this compound could be valuable intermediates in drug discovery.

Future Research Directions and Emerging Challenges for Z 4 Amino 5 Cyanopent 4 Enoic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic strategies for structurally related β-amino acids and vinylogous systems often involve multiple steps, pre-functionalization of starting materials, and the use of hazardous reagents. illinois.edu A primary future objective is the development of more efficient and sustainable routes to (Z)-4-amino-5-cyanopent-4-enoic acid. Research should focus on:

Green Chemistry Principles: Future synthetic designs should prioritize atom economy, reduce waste, and utilize environmentally benign solvents and catalysts. An exemplary approach is the enzymatic transformation of biomass-derived platform chemicals, such as levulinic acid, into amino acids, which uses cheap ammonia (B1221849) as the amino donor and generates minimal waste. frontiersin.org Adapting such biocatalytic or chemo-enzymatic strategies could provide a sustainable pathway to the target molecule.

Novel Catalytic Systems: Exploration of novel metal-catalyzed reactions, such as palladium-catalyzed aminocarbonylation of alkenes or nickel-catalyzed carboxylation of aziridines, could lead to more direct and facile syntheses from simple building blocks. illinois.edu The development of enantioselective methods, perhaps through dynamic kinetic asymmetric transformations, would be crucial for accessing specific stereoisomers for specialized applications. nih.gov

Condensation and Multi-component Reactions: Designing one-pot syntheses that assemble the molecule from simple, readily available precursors through multi-component reactions would significantly enhance efficiency. This approach minimizes intermediate purification steps, saving time, resources, and reducing solvent usage.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The rich electronic landscape of (Z)-4-amino-5-cyanopent-4-enoic acid suggests a wide range of untapped reactivity. The conjugated enamine-nitrile system offers multiple sites for electrophilic and nucleophilic attack, making it a versatile building block.

Cycloaddition and Annulation Reactions: The dienophilic and dipolarophilic nature of the molecule should be explored in cycloaddition reactions to construct complex heterocyclic scaffolds. The enaminone-like character suggests potential for intramolecular cyclizations to form valuable piperidine (B6355638) or other nitrogen-containing ring systems, which are key components of many alkaloids. nih.govresearchgate.net

Vinylogous Reactivity: As a vinylogous amino acid, deprotonation at the α-carbon could generate a highly conjugated and reactive intermediate. nih.gov Investigating the chemistry of this species could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions.

Transformations of Functional Groups: Systematic investigation into the selective transformation of the nitrile, amine, and carboxylic acid groups is needed. For instance, the cyano group could be hydrolyzed to an amide or reduced to an amine, while the primary amino group could participate in Schiff base formation or acylation, providing a rich portfolio of derivatives for various applications.

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis and derivatization of (Z)-4-amino-5-cyanopent-4-enoic acid. numberanalytics.com Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability. sci-hub.sedtu.dk

Automated Library Synthesis: Integrating the synthesis of the core structure into an automated flow platform would enable the rapid generation of derivative libraries. akjournals.comnih.gov By systematically varying reagents in automated loops, researchers could efficiently explore the chemical space around the molecule to screen for specific properties or biological activities. researchgate.net A fully automated, multi-step synthesis of structurally related 5-amino-4-cyano-1,2,3-triazoles has already demonstrated the power of this approach. nih.govresearchgate.net

Overcoming Challenges: Key challenges in applying flow chemistry must be addressed. These include potential reactor clogging due to product precipitation or polymerization, managing reactions with slow kinetics, and handling heterogeneous mixtures. numberanalytics.comdtu.dk Research into optimal solvent systems, reactor designs, and the potential use of in-line purification and analytical tools will be critical for successful implementation. sci-hub.seakjournals.com

Advanced Spectroscopic Probes for In-Depth Mechanistic Understanding

A deeper understanding of the reaction mechanisms, conformational dynamics, and intermolecular interactions of (Z)-4-amino-5-cyanopent-4-enoic acid requires the application of advanced spectroscopic techniques.

Vibrational Spectroscopy of the Cyano Group: The nitrile group (–C≡N) has a distinct vibrational mode in a relatively clear region of the infrared and Raman spectra, making it an excellent intrinsic probe of its local chemical environment. researchgate.net Techniques like surface-enhanced Raman spectroscopy (SERS) could be used to study the molecule's orientation and interactions on metallic surfaces or nanoparticles.

Fluorescent Derivatives: A promising research avenue is the synthesis of fluorescent derivatives. Analogous to how fluorescent amino acids like L-4-cyanotryptophan are used in biological spectroscopy, a fluorescent version of the target compound could serve as a probe to monitor its binding to proteins or its passage across cell membranes. rsc.org Amino acid derivatives of 7-amido-4-trifluoromethylcoumarin (AFC), which are notable for their blue fluorescence, provide a template for creating such probes. sigmaaldrich.com

In-situ Reaction Monitoring: The use of in-situ spectroscopic methods, such as ReactIR or time-resolved NMR, particularly within a flow chemistry setup, would allow for the direct observation of reactive intermediates and the elucidation of complex reaction pathways that are otherwise difficult to study. researchgate.netnih.gov This data is invaluable for optimizing reaction conditions and understanding fundamental reactivity.

Theoretical Design of Derivatives with Tunable Properties for Specific Research Applications

Computational chemistry and molecular modeling are powerful tools for guiding synthetic efforts and accelerating the discovery of new applications.

Predicting Reactivity and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's electronic structure, predict sites of reactivity, and forecast the spectroscopic properties (e.g., NMR, IR, UV-Vis) of unknown derivatives. This in silico screening can prioritize the most promising synthetic targets.

Mechanistic Investigations: Theoretical calculations can be employed to map out reaction energy profiles and elucidate complex mechanisms, especially for transformations where intermediates are too transient to be observed experimentally. researchgate.net This approach has been used successfully to understand cyclization reactions involving related enaminone structures. researchgate.net

Design of Functional Molecules: A significant future direction is the use of molecular docking and other computational tools to design derivatives with specific functions. For example, by modeling interactions within an enzyme's active site, derivatives could be designed as potent and selective inhibitors. frontiersin.org Similarly, theoretical approaches can be used to compare how different functional groups, such as the cyano group versus a nitro group, influence crystal packing and solid-state properties, guiding the design of new materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-cyanopent-4-enoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with precursor molecules like δ-aminolevulinic acid derivatives. Key steps include cyanide group introduction via nucleophilic substitution and stereochemical control using chiral catalysts. Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., 60–80°C for cyclization). Purification via reverse-phase HPLC or recrystallization ensures high yield (>90%) and purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm backbone structure and substituent positions. Mass spectrometry (HRMS-ESI) validates molecular weight (±2 ppm error). Purity is assessed via HPLC with UV detection (λ = 210–254 nm). Cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature for analogous compounds to resolve ambiguities .

Q. What are the optimal storage conditions and solvent systems for this compound in experimental workflows?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For solubility, dissolve in DMSO (10 mM stock) or phosphate buffer (pH 7.4). Avoid repeated freeze-thaw cycles to prevent degradation. Stability tests (e.g., LC-MS over 72 hours) confirm integrity under varying conditions .

Advanced Research Questions

Q. How can researchers investigate the mechanism of enzyme inhibition by this compound?

- Methodological Answer : Conduct kinetic assays (e.g., time-dependent inactivation of γ-aminobutyric acid aminotransferase). Use substrate protection experiments (e.g., co-incubation with GABA) to confirm active-site targeting. Monitor fluoride ion release (if applicable) via ion-selective electrodes to track covalent modification. Validate inactivation reversibility by dialysis and activity assays .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Perform variable-temperature NMR or deuterated solvent swaps to isolate artifacts. For mass spectral anomalies, compare isotopic patterns with theoretical simulations. Cross-validate findings using X-ray crystallography (if crystalline) or computational DFT calculations .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate transition-state energies for proposed reactions (e.g., Michael additions). Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes. Validate models experimentally by synthesizing derivatives and comparing observed vs. predicted reaction outcomes .

Q. What experimental designs minimize variability in biological activity assays involving this compound?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and use internal controls (e.g., untreated wells for background subtraction). For ligand-binding assays, perform saturation binding with and calculations. Replicate experiments (n ≥ 3) and apply statistical tests (ANOVA, t-test) to assess significance .

Data Handling and Reporting Guidelines

Q. How should researchers document novel synthetic pathways or unexpected byproducts?

- Methodological Answer : Include raw spectral data (NMR, MS) in supplementary materials. For novel compounds, report melting points, optical rotation, and elemental analysis. Use Reaxys or SciFinder to verify novelty and cite prior art for known intermediates. For byproducts, propose mechanisms (e.g., SN1 vs. SN2 pathways) based on LC-MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.